Kissoones A
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Overview
Description
Kissoones A is a cyclic ketone with the IUPAC name (1S,2Z,7Z,11R)-8,12,12-trimethylbicyclo[9.1.0]dodeca-2,7-dien-4-one. It has a molecular formula of C15H22O and a monoisotopic mass of 218.16707
Chemical Reactions Analysis
Kissoones A, being a cyclic ketone, can undergo various types of chemical reactions:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Scientific Research Applications
Kissoones A has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of cyclic ketones.
Industry: Used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Kissoones A involves its interaction with various molecular targets and pathways. As a cyclic ketone, it can interact with enzymes and receptors in biological systems, potentially leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Kissoones A can be compared with other cyclic ketones and sesquiterpenoids. Similar compounds include:
Cyclic Ketones: Compounds like cyclohexanone and cyclopentanone.
Sesquiterpenoids: Compounds with similar bicyclic structures. This compound is unique due to its specific bicyclic structure and the presence of multiple double bonds, which contribute to its distinct chemical properties
Properties
Molecular Formula |
C15H22O |
---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(1S,2Z,7Z,11R)-8,12,12-trimethylbicyclo[9.1.0]dodeca-2,7-dien-4-one |
InChI |
InChI=1S/C15H22O/c1-11-5-4-6-12(16)8-10-14-13(9-7-11)15(14,2)3/h5,8,10,13-14H,4,6-7,9H2,1-3H3/b10-8-,11-5-/t13-,14+/m1/s1 |
InChI Key |
WCZCSOXIWRFHNZ-UPQREJAMSA-N |
Isomeric SMILES |
C/C/1=C/CCC(=O)/C=C\[C@H]2[C@H](C2(C)C)CC1 |
Canonical SMILES |
CC1=CCCC(=O)C=CC2C(C2(C)C)CC1 |
Origin of Product |
United States |
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